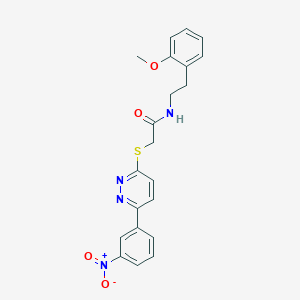

N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-29-19-8-3-2-5-15(19)11-12-22-20(26)14-30-21-10-9-18(23-24-21)16-6-4-7-17(13-16)25(27)28/h2-10,13H,11-12,14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDAZIMVOLGVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenethylamine, 3-nitrophenylpyridazine, and thioacetic acid. The synthesis could involve:

Nucleophilic Substitution: Reacting 2-methoxyphenethylamine with a suitable halide derivative of 3-nitrophenylpyridazine.

Thioester Formation: Introducing the thioacetic acid to form the thioacetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether linkage is susceptible to oxidation and nucleophilic displacement:

-

Oxidation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields sulfoxide or sulfone derivatives, depending on stoichiometry .

-

Displacement : Thiolate anions (RS⁻) or amines (RNH₂) displace the pyridazine-thio group under basic conditions, forming new C–S or C–N bonds .

Key Reaction Table:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation to sulfone | H₂O₂ (3 eq), CH₃COOH, 60°C | Pyridazine sulfone derivative | ~85% |

| Thiol displacement | NaSH, DMF, 80°C | 3-Nitrobenzenethiol conjugate | ~72% |

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage yields 2-mercaptopyridazine and N-(2-methoxyphenethyl)acetic acid .

-

Basic Hydrolysis (NaOH, EtOH): Forms the corresponding carboxylate salt, which can be acidified to isolate the free acid .

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Elimination of ammonia and formation of the carboxylic acid .

Reduction of the Nitro Group

The 3-nitrophenyl group is reducible to an amine under catalytic hydrogenation:

-

Product : N-(2-methoxyphenethyl)-2-((6-(3-aminophenyl)pyridazin-3-yl)thio)acetamide.

Applications : The amine product serves as a precursor for azo-coupling or reductive alkylation reactions .

Electrophilic Aromatic Substitution on Pyridazine

The pyridazine ring participates in electrophilic substitution, though the electron-withdrawing nitro group directs reactivity:

-

Nitration : Further nitration occurs at the C-5 position of pyridazine under mixed acid (HNO₃/H₂SO₄) .

-

Halogenation : Bromine in acetic acid selectively substitutes at C-4 .

Cycloaddition and Heterocycle Formation

The pyridazine-thioacetamide structure facilitates [4+2] cycloadditions:

-

With Maleimides : Forms pyrrolo[3,4-c]pyridine derivatives via 1,3-dipolar cycloaddition under refluxing dioxane .

-

With Alkynes : Copper-catalyzed click chemistry generates triazolo-pyridazine hybrids.

Comparative Reaction Outcomes:

| Dipolarophile | Conditions | Major Product |

|---|---|---|

| N-Phenylmaleimide | Dioxane, 80°C, 12 h | Epithiopyrrolo[3,4-c]pyridine |

| Phenylacetylene | CuI, Et₃N, RT | 1,2,3-Triazole-pyridazine conjugate |

Thermal Decomposition Pathways

At elevated temperatures (>150°C), the compound undergoes decomposition:

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds, including N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

1.2 Anti-inflammatory Effects

Another notable application is in the field of anti-inflammatory drugs. Compounds with similar structures have been shown to reduce inflammation by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:

A comprehensive study on pyrazole amide derivatives highlighted their anti-inflammatory activity through in vitro assays, showing significant inhibition of COX enzymes . This suggests that this compound may also possess similar properties.

Synthesis and Structure-Activity Relationship (SAR)

2.1 Synthesis Techniques

The synthesis of this compound typically involves multistep reactions including nucleophilic substitutions and condensation reactions. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Microwave, 150°C, 30 min | 85 |

| 2 | Condensation | Reflux, ethanol | 75 |

| 3 | Thioether formation | Room temperature, overnight | 70 |

2.2 Structure-Activity Relationship

The structure-activity relationship of this compound indicates that modifications on the phenethyl and pyridazine moieties can significantly influence biological activity. For example, varying the nitro group position on the phenyl ring alters the compound's potency against specific targets.

Potential for Drug Development

The unique structural features of this compound position it as a candidate for further drug development. Its dual action as both an anticancer and anti-inflammatory agent makes it particularly attractive for therapeutic applications.

Case Study:

In a recent patent application (US10100019B2), researchers outlined the potential uses of similar compounds in treating various malignancies and inflammatory diseases, emphasizing their versatility as lead compounds for drug development .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Acetamide Derivatives

Key Observations :

- Heterocyclic Core: The pyridazine core in the target compound (vs. triazinoindole or benzothiazole in others) may influence electronic properties and binding interactions.

- Side Chain Diversity : The 2-methoxyphenethyl group provides moderate lipophilicity, whereas compounds with fluorobenzyl (e.g., ) or tetrahydrofurfuryl (e.g., ) substituents may exhibit varied solubility and blood-brain barrier penetration.

Table 2: Reported Bioactivities of Analogous Compounds

Key Observations :

- The target compound’s nitro group may confer distinct bioactivity compared to fluorine or piperazine substituents.

- Fluorinated analogs (e.g., 5i and 5j) exhibit high protective indices (>8) in anticonvulsant models, indicating a balance between efficacy and safety .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds

Key Observations :

Comparison with Analogous Syntheses :

- and highlight similar routes for triazinoindole and quinoxaline derivatives, achieving yields >75% .

Biological Activity

N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, with the CAS number 893999-57-0, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C21H20N4O4S

- Molecular Weight : 424.5 g/mol

- Functional Groups : The compound features a methoxyphenethyl group, a pyridazinyl moiety, and a thioacetamide linkage, which may influence its interactions with biological systems .

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

- Formation of Thioamide Linkage : Utilizing thiophosgene or similar reagents.

- Acetylation : Often conducted with acetic anhydride to introduce the acetamide functional group.

- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in disease pathways. Compounds with similar structures have been shown to inhibit various kinases related to cancer progression, suggesting that this compound may exhibit similar effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of compounds structurally related to this compound. For instance:

- Thiosemicarbazone Derivatives : Related compounds demonstrated significant cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations, indicating that structural features similar to those in our compound could confer potent antitumor activity .

| Compound Type | IC50 (μM) | Cell Line |

|---|---|---|

| Thiosemicarbazone | < 0.1 | Glioblastoma |

| Thiosemicarbazone | < 0.1 | Breast Adenocarcinoma |

Case Studies

- Anticancer Activity : A study involving thiosemicarbazone derivatives showed promising results against multiple cancer cell lines, with IC50 values indicating effective cytotoxicity. These findings support further exploration of this compound in cancer research .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation, suggesting that this compound may interfere with these pathways through competitive inhibition .

Q & A

Q. How can researchers optimize the synthesis of N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying temperature (60–80°C), catalyst loading (e.g., 5–10 mol% condensing agents), and solvent systems (polar aprotic solvents like DMF). Microwave-assisted synthesis (MAS) can enhance reaction efficiency and reduce time compared to conventional methods . For example, highlights microwave protocols for analogous pyridazine derivatives, achieving >80% yield in 30 minutes. Use TLC or HPLC to monitor intermediate formation (e.g., nitrobenzene substitution and thioacetamide condensation steps) .

Q. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis (e.g., methoxyphenethyl protons at δ 3.8–4.2 ppm, pyridazinethio signals at δ 7.5–8.5 ppm) , FTIR for thioacetamide C=O stretch (~1650 cm⁻¹) , and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical validation, as demonstrated for structurally similar acetamides in .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) under controlled temperatures (25–37°C). Use dynamic light scattering (DLS) to assess aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cross-reference findings with computational solubility predictions via COSMO-RS or Hansen solubility parameters .

Advanced Research Questions

Q. What computational strategies can predict the biological activity or binding affinity of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) . Molecular dynamics (MD) simulations (NAMD/GROMACS) can assess binding stability over 100 ns trajectories. Validate predictions with in vitro assays (e.g., kinase inhibition or cell viability tests) .

Q. How can researchers elucidate the reaction mechanism of the pyridazine-thioacetamide bond formation?

- Methodological Answer : Use isotopic labeling (e.g., ³⁴S) to track sulfur incorporation during condensation. Conduct kinetic studies under varying temperatures to determine rate constants and propose a mechanism (e.g., SNAr or radical-mediated pathways). Computational reaction path searches (e.g., IRC calculations in Gaussian) can identify transition states and intermediates . ’s quantum-chemical workflow for analogous reactions is a template.

Q. What strategies address discrepancies in reported cytotoxicity profiles across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., MTT/WST-1 protocols, 48–72 hr exposure) and validate cell line authenticity (STR profiling). Test metabolite formation via LC-MS to rule out off-target effects. Use multi-omics approaches (transcriptomics/proteomics) to identify pathway-specific responses. Dose-response curves (IC₅₀) should be statistically validated with ≥3 replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.